molecular formula C10H13BrN2 B1371729 6-Bromo-N-cyclopentylpyridin-2-amine CAS No. 959237-31-1

6-Bromo-N-cyclopentylpyridin-2-amine

Cat. No. B1371729
CAS RN: 959237-31-1
M. Wt: 241.13 g/mol
InChI Key: RYAZRECFYWSHSF-UHFFFAOYSA-N
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Description

6-Bromo-N-cyclopentylpyridin-2-amine is a chemical compound with the molecular formula C10H13BrN2 and a molecular weight of 241.13 g/mol .


Molecular Structure Analysis

The molecular structure of 6-Bromo-N-cyclopentylpyridin-2-amine consists of a pyridin-2-amine group attached to a cyclopentyl group via a nitrogen atom, and a bromine atom attached to the 6th position of the pyridine ring .

Scientific Research Applications

Synthesis of Tripodal Ligands and Metal Complexes The compound 6-Bromo-N-cyclopentylpyridin-2-amine, through its derivative [(6-bromo 2-pyridylmethyl) (6-fluoro 2-pyridylmethyl) (2-pyridylmethyl)] amine tripod, was synthesized and utilized in the formation of FeCl2 complexes. The ligand demonstrated a unique binding fashion and facilitated the production of a μ-oxo diferric complex upon reaction with oxygen. This showcases its role in synthesizing complex inorganic structures and its potential application in coordination chemistry (Benhamou et al., 2011).

Synthesis of Bioactive and Medicinally Important Compounds 6-Bromo-N-cyclopentylpyridin-2-amine plays a critical role in synthesizing bioactive compounds. Its reactions with primary or secondary amines yield respective 6-bromopyridine-2-amines, which are valuable synthetic targets due to their presence in medicinally significant compounds. The high yields and selective catalysis showcase the compound's importance in pharmaceutical chemistry and its potential in creating various biologically active molecules (Bolliger et al., 2011).

Innovation in Organic Synthesis Techniques The compound's derivatives have been used to explore new methods in organic synthesis. For instance, its utilization in the reaction with potassium amide demonstrated the SN(ANRORC)-mechanism, leading to the formation of valuable organic compounds. This not only underscores its utility in organic synthesis but also aids in understanding reaction mechanisms for future innovation (Kroon & Plas, 2010).

properties

IUPAC Name

6-bromo-N-cyclopentylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-6-3-7-10(13-9)12-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAZRECFYWSHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291631
Record name 6-Bromo-N-cyclopentyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-N-cyclopentylpyridin-2-amine

CAS RN

959237-31-1
Record name 6-Bromo-N-cyclopentyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959237-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-N-cyclopentyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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